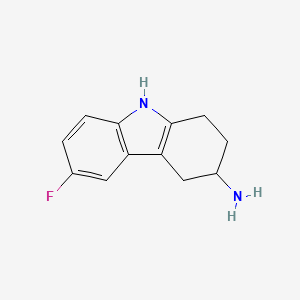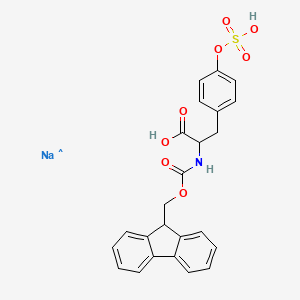
Fmoc-Tyr(SO3Na)-OH.H2O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Tyr(SO3Na)-OH.H2O: is a derivative of tyrosine, an amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a sulfonate group. This compound is primarily used in peptide synthesis, particularly in the synthesis of sulfotyrosine-containing peptides. The Fmoc group is a widely used protecting group in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(SO3Na)-OH.H2O typically involves the protection of the tyrosine hydroxyl group with a sulfonate group, followed by the introduction of the Fmoc group. The process can be summarized as follows:
Protection of Tyrosine: The hydroxyl group of tyrosine is protected by reacting it with a sulfonating agent, such as chlorosulfonic acid, to form the sulfonate ester.
Introduction of Fmoc Group: The amino group of the protected tyrosine is then reacted with Fmoc chloride in the presence of a base, such as diisopropylethylamine (DIPEA), to introduce the Fmoc protecting group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: Fmoc-Tyr(SO3Na)-OH.H2O undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine, revealing the free amino group for further peptide coupling.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptide fragments.
Sulfonation Reactions: The sulfonate group can undergo substitution reactions, where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Carbodiimides, such as N,N’-diisopropylcarbodiimide (DIC), and coupling reagents like HOBt (1-hydroxybenzotriazole) are used for peptide bond formation.
Substitution: Nucleophiles, such as amines or thiols, can be used to replace the sulfonate group under appropriate conditions.
Major Products:
Deprotected Tyrosine Derivatives: Removal of the Fmoc group yields free amino tyrosine derivatives.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
Substituted Tyrosine Derivatives: Substitution reactions yield tyrosine derivatives with different functional groups.
Scientific Research Applications
Chemistry: Fmoc-Tyr(SO3Na)-OH.H2O is used in the synthesis of sulfotyrosine-containing peptides, which are important for studying protein-protein interactions and enzyme-substrate interactions.
Biology: In biological research, sulfotyrosine-containing peptides are used to investigate the role of tyrosine sulfation in protein function and signaling pathways.
Medicine: The compound is used in the development of peptide-based therapeutics and diagnostic tools
Industry: this compound is utilized in the production of custom peptides for research and pharmaceutical applications. It is also used in the development of peptide-based materials with unique properties.
Mechanism of Action
Mechanism: The mechanism of action of Fmoc-Tyr(SO3Na)-OH.H2O involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group during peptide bond formation and is removed under basic conditions to reveal the free amino group for further reactions.
Molecular Targets and Pathways: The sulfonate group of the compound mimics the natural sulfation of tyrosine residues in proteins. This modification can affect protein-protein interactions, enzyme activity, and signaling pathways. Sulfotyrosine-containing peptides can interact with specific receptors or enzymes, influencing their function and activity.
Comparison with Similar Compounds
Fmoc-Tyr(PO3H2)-OH: A phosphorylated derivative of tyrosine used in the synthesis of phosphotyrosine-containing peptides.
Fmoc-Tyr(PO(OBzl)OH)-OH: Another phosphorylated tyrosine derivative with a benzyl-protected phosphate group.
Fmoc-Phe(SO3Na)-OH: A sulfonated derivative of phenylalanine used in the synthesis of sulfophenylalanine-containing peptides.
Uniqueness: Fmoc-Tyr(SO3Na)-OH.H2O is unique due to its sulfonate group, which mimics the natural sulfation of tyrosine residues in proteins. This modification is crucial for studying the role of tyrosine sulfation in biological processes and for developing peptide-based therapeutics and materials.
Properties
Molecular Formula |
C24H21NNaO8S |
|---|---|
Molecular Weight |
506.5 g/mol |
InChI |
InChI=1S/C24H21NO8S.Na/c26-23(27)22(13-15-9-11-16(12-10-15)33-34(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31); |
InChI Key |
NRWWLTREFOXIDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OS(=O)(=O)O)C(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(2-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14794154.png)
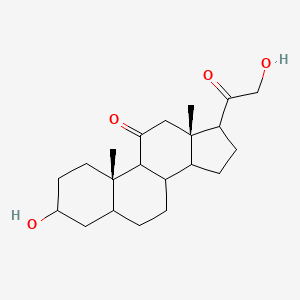
![1-{3-[(6-Aminoquinolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14794164.png)
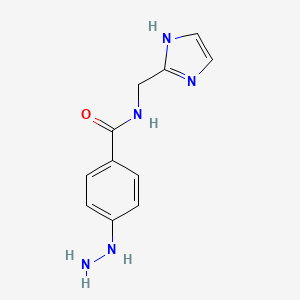

![2-[(5R,10S,13R,14R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14794176.png)
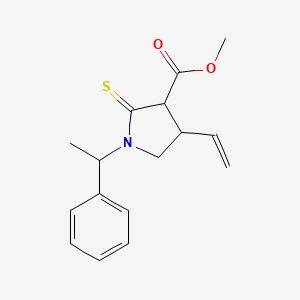
![[(1S,4S,10S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14794187.png)
![[(3R,7S,10R,11S,16R)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B14794194.png)

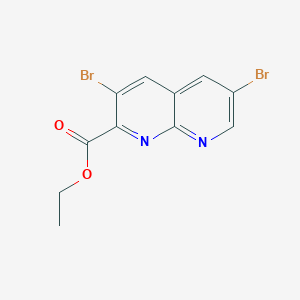
![3,3,9-Trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene](/img/structure/B14794204.png)
![tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14794217.png)
